1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, which is a common structural motif in many biologically active molecules. The presence of the ethoxyphenyl and trifluoromethylpyridinyl groups further enhances its chemical properties, making it a valuable compound for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under acidic conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrrolidine-2,5-dione intermediate with 4-ethoxyphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the trifluoromethylpyridinyl group: The final step involves the reaction of the intermediate with 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and trifluoromethylpyridinyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the pyrrolidine-2,5-dione core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine-2,5-dione core plays a crucial role in its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione
- 1-(4-Chlorophenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione
- 1-(4-Fluorophenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione
Uniqueness
1-(4-Ethoxyphenyl)-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidine-2,5-dione stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its properties, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C23H25F3N4O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25F3N4O3/c1-2-33-18-6-4-17(5-7-18)30-21(31)13-19(22(30)32)28-16-9-11-29(12-10-16)20-8-3-15(14-27-20)23(24,25)26/h3-8,14,16,19,28H,2,9-13H2,1H3 |
InChI Key |
MCXWWANHSHEQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.